molecular formula C16H23NO2 B7591388 3-Methyl-1-(2-methyl-5-phenylmorpholin-4-yl)butan-1-one

3-Methyl-1-(2-methyl-5-phenylmorpholin-4-yl)butan-1-one

Cat. No. B7591388
M. Wt: 261.36 g/mol
InChI Key: XFXNYXADYVDKJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-1-(2-methyl-5-phenylmorpholin-4-yl)butan-1-one, also known as 3-MMC or metaphedrone, is a synthetic cathinone that belongs to the amphetamine class of drugs. It has gained popularity as a recreational drug due to its stimulant and euphoric effects. However, its potential for abuse and harmful side effects have led to its classification as a controlled substance in many countries.

Mechanism of Action

The mechanism of action of 3-Methyl-1-(2-methyl-5-phenylmorpholin-4-yl)butan-1-one involves its binding to the dopamine and serotonin transporters, preventing the reuptake of these neurotransmitters. This leads to an increase in their extracellular levels and subsequent activation of their respective receptors. The exact mechanism by which 3-Methyl-1-(2-methyl-5-phenylmorpholin-4-yl)butan-1-one produces its stimulant and euphoric effects is not fully understood.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-Methyl-1-(2-methyl-5-phenylmorpholin-4-yl)butan-1-one include increased heart rate, blood pressure, and body temperature. It can also cause vasoconstriction, leading to reduced blood flow to vital organs such as the heart and brain. Prolonged use of 3-Methyl-1-(2-methyl-5-phenylmorpholin-4-yl)butan-1-one can result in tolerance, dependence, and withdrawal symptoms.

Advantages and Limitations for Lab Experiments

The advantages of using 3-Methyl-1-(2-methyl-5-phenylmorpholin-4-yl)butan-1-one in lab experiments include its ability to modulate dopamine and serotonin levels in the brain, which can be useful in studying the effects of these neurotransmitters on behavior. However, its potential for abuse and harmful side effects make it a challenging compound to work with. Additionally, the lack of long-term studies on its effects on the brain and behavior limits its use in scientific research.

Future Directions

Future research on 3-Methyl-1-(2-methyl-5-phenylmorpholin-4-yl)butan-1-one should focus on its long-term effects on the brain and behavior, as well as its potential therapeutic uses. Studies should also investigate the mechanisms by which 3-Methyl-1-(2-methyl-5-phenylmorpholin-4-yl)butan-1-one produces its effects on the central nervous system, and how these can be targeted for therapeutic purposes. Additionally, research should explore the potential risks associated with the recreational use of 3-Methyl-1-(2-methyl-5-phenylmorpholin-4-yl)butan-1-one and other synthetic cathinones.

Synthesis Methods

The synthesis of 3-Methyl-1-(2-methyl-5-phenylmorpholin-4-yl)butan-1-one involves the reaction of 4-methylpropiophenone with paraformaldehyde and morpholine in the presence of hydrochloric acid and methanol. This results in the formation of 3-Methyl-1-(2-methyl-5-phenylmorpholin-4-yl)butan-1-one as a white crystalline powder. The purity of the synthesized compound can be determined using various analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy.

Scientific Research Applications

3-Methyl-1-(2-methyl-5-phenylmorpholin-4-yl)butan-1-one has been used in scientific research to study its effects on the central nervous system. It has been found to act as a dopamine and serotonin reuptake inhibitor, leading to increased levels of these neurotransmitters in the brain. This can result in feelings of euphoria, increased energy, and heightened alertness. However, the long-term effects of 3-Methyl-1-(2-methyl-5-phenylmorpholin-4-yl)butan-1-one on the brain and behavior are not well understood.

properties

IUPAC Name

3-methyl-1-(2-methyl-5-phenylmorpholin-4-yl)butan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO2/c1-12(2)9-16(18)17-10-13(3)19-11-15(17)14-7-5-4-6-8-14/h4-8,12-13,15H,9-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFXNYXADYVDKJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C(CO1)C2=CC=CC=C2)C(=O)CC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-1-(2-methyl-5-phenylmorpholin-4-yl)butan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.